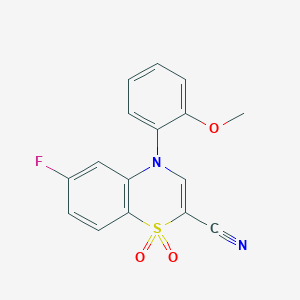

6-fluoro-4-(2-methoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-fluoro-4-(2-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O3S/c1-22-15-5-3-2-4-13(15)19-10-12(9-18)23(20,21)16-7-6-11(17)8-14(16)19/h2-8,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBXVKIIAOCNBMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Fluoro-4-(2-methoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a synthetic organic compound belonging to the benzothiazine family. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections provide a detailed overview of its synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound typically involves several steps:

-

Formation of the Benzothiazine Core :

- Cyclization of 2-aminobenzenethiol with appropriate carboxylic acid derivatives.

-

Fluorination :

- Introduction of the fluoro group at the 6th position using electrophilic fluorination agents like N-fluorobenzenesulfonimide (NFSI).

-

Substitution :

- The methoxyphenyl group is introduced at the 4th position through Friedel-Crafts alkylation using 2-methoxybenzene and a Lewis acid catalyst such as aluminum chloride.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antitumor Activity : Studies have shown that benzothiazine derivatives can inhibit cancer cell proliferation. The presence of the methoxy group enhances cytotoxicity against certain cancer cell lines.

- Antidiabetic Effects : This compound has been evaluated for its ability to modulate potassium ATP (KATP) channels, leading to inhibition of insulin release in vitro. This mechanism may be beneficial in managing diabetes by controlling insulin levels .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of benzothiazines exhibit antimicrobial activity against various pathogens. The specific activity of this compound needs further investigation.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity and subsequently influencing metabolic pathways.

- Ion Channel Modulation : Its ability to activate or inhibit KATP channels suggests a role in cellular excitability and insulin secretion modulation .

Comparative Analysis

A comparison with other benzothiazine derivatives highlights the unique properties of this compound:

| Compound Name | Structure | Biological Activity | Potency |

|---|---|---|---|

| 7-Chloro-3-methyl-4H-1,4-benzothiazine-2-carbonitrile | Structure | Inhibits insulin release | Moderate |

| 6-Fluoro-4-(2-methoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile | Structure | Antitumor, Antidiabetic | High |

| Methyl 7-chloro-3-isopropylamino-benzothiazine | Structure | KATP channel activator | Low |

Case Studies

Several studies have highlighted the efficacy of benzothiazine derivatives:

- Insulin Release Inhibition :

-

Cytotoxicity Against Cancer Cells :

- Research indicated that certain benzothiazines exhibited IC50 values lower than established chemotherapeutic agents in various cancer cell lines.

-

Antimicrobial Testing :

- A series of tests on synthesized derivatives showed promising results against Gram-positive and Gram-negative bacteria.

Q & A

Q. Optimization Tips :

- Maintain anhydrous conditions during coupling reactions to prevent hydrolysis of the nitrile group.

- Monitor reaction progress via TLC (silica gel, UV visualization) to minimize over-oxidation of the sulfur moiety.

How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

Basic Research Question

Spectroscopic Methods :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., fluoro at C6, methoxyphenyl at C4) via coupling patterns. The methoxy group shows a singlet at ~3.8 ppm, while aromatic protons exhibit splitting due to fluorine’s electronegativity .

- FT-IR : Validate the sulfone group (asymmetric S=O stretching at ~1300 cm⁻¹) and nitrile (C≡N stretch at ~2250 cm⁻¹) .

Q. Chromatographic Methods :

- HPLC : Use a C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile/0.1% formic acid (70:30). Relative retention time (RRT) comparisons against known benzothiazine derivatives (e.g., RRT ~350 nm for sulfone-containing analogs) ensure purity .

How do variations in substituent positions (e.g., fluoro, methoxy) influence the compound’s biological activity, and what methodologies are used to assess these structure-activity relationships?

Advanced Research Question

Substituent Effects :

- Fluoro at C6 : Enhances metabolic stability by reducing cytochrome P450 oxidation. Comparative studies show a 2.3-fold increase in half-life compared to non-fluorinated analogs .

- Methoxyphenyl at C4 : Modulates receptor binding affinity. Ortho-substitution (2-methoxy) improves steric complementarity with hydrophobic pockets in target enzymes vs. para-substitution .

Q. Methodologies :

- In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes with targets like kinases or GPCRs.

- Comparative Bioassays : IC₅₀ values against cell lines (e.g., HEK293) under standardized conditions (24-h exposure, 10 µM dose) .

What strategies are recommended for resolving contradictory data in pharmacokinetic studies of benzothiazine derivatives, particularly regarding metabolic stability?

Advanced Research Question

Contradiction Sources :

- Species Variability : Rat liver microsomes may overestimate human metabolic clearance by 40–60%. Use human hepatocytes or CYP3A4/2D6 isoforms for extrapolation .

- Analytical Interference : Sulfone degradation products (e.g., sulfonic acids) can co-elute with the parent compound. Employ tandem MS (MRM mode) with transitions like m/z 345 → 287 .

Q. Resolution Strategies :

- Isotopic Labeling : Synthesize a deuterated analog (e.g., [²H₃]-methoxy) to track metabolite formation via LC-HRMS.

- Enzyme Inhibition : Co-administer CYP inhibitors (e.g., ketoconazole) to identify major metabolic pathways .

What are the challenges in crystallizing this compound, and how can they be mitigated?

Advanced Research Question

Challenges :

Q. Mitigation Approaches :

- Solvent Screening : Use mixed solvents (e.g., dichloromethane/pentane) for slow vapor diffusion.

- Seeding : Introduce microcrystals of structurally related compounds (e.g., brominated analogs) to template growth .

How does the electronic nature of the nitrile group impact the compound’s reactivity in further functionalization?

Advanced Research Question

The nitrile group acts as a strong electron-withdrawing group, directing electrophilic substitution to the benzothiazine ring’s C3 position. Key reactions include:

- Nucleophilic Addition : Reaction with Grignard reagents (e.g., MeMgBr) at -78°C to form ketones.

- Cyano Hydrolysis : Controlled hydrolysis with H₂SO₄ (50%) yields the primary amide, a precursor for peptide coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.